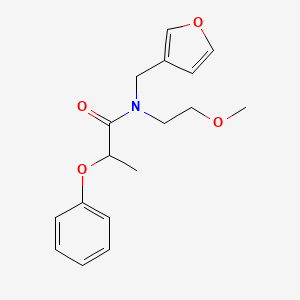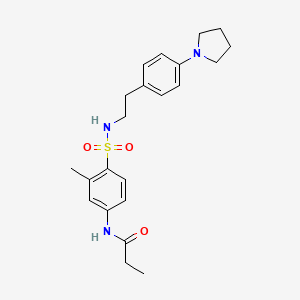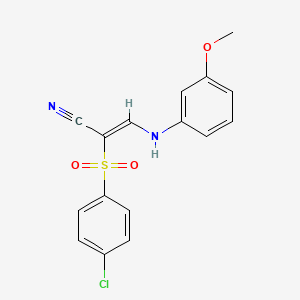
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is an organic compound characterized by the presence of a sulfonyl group, a nitrile group, and an amino group attached to an acrylonitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-methoxyaniline to form an intermediate sulfonamide. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- (Z)-2-((4-bromophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile
- (Z)-2-((4-fluorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile
- (Z)-2-((4-methylphenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile
Uniqueness
Compared to its analogs, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a distinct candidate for specific applications where the chlorine substituent plays a crucial role.
属性
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-14-4-2-3-13(9-14)19-11-16(10-18)23(20,21)15-7-5-12(17)6-8-15/h2-9,11,19H,1H3/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTLKVILFNVORR-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)
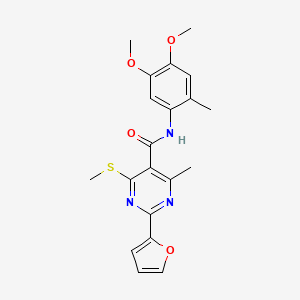
![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![3-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2368130.png)
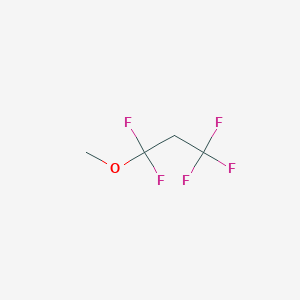
![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)
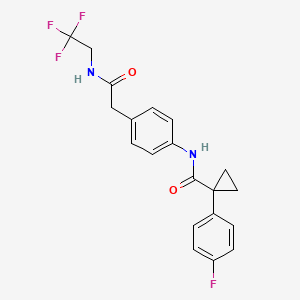
![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
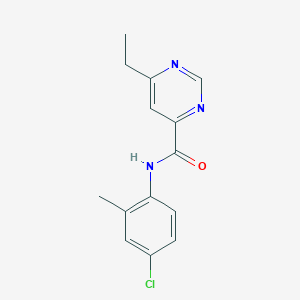
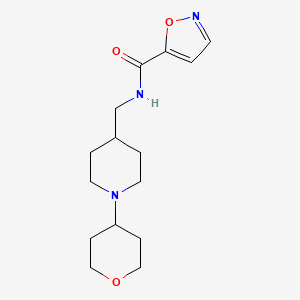
![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)
